8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with a chloro group and an isobutylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods often aim to avoid hazardous acids or bases and harsh reaction conditions, making them more environmentally friendly .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or nano ZnO are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ethanol, and various catalysts like montmorillonite K-10 and nano ZnO . Reaction conditions are typically mild to avoid degradation of the compound and to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .
Scientific Research Applications
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The chloro and isobutylphenyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging biological activities, including antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Hydroxyquinoline: Commonly used as an intermediate in the synthesis of antimalarial drugs.
Uniqueness
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid stands out due to its unique combination of a chloro group and an isobutylphenyl group on the quinoline core. This structural uniqueness enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNMYMBZMWTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.